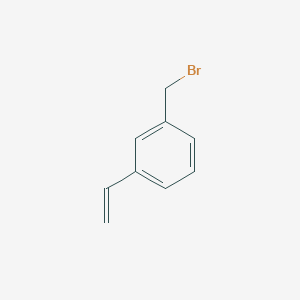

1-(Bromomethyl)-3-ethenylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

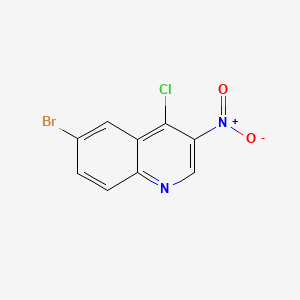

Overview

Description

1-(Bromomethyl)-3-ethenylbenzene is a brominated derivative of ethenylbenzene . The molecule’s structure and reactivity are influenced by the presence of the bromomethyl group .

Synthesis Analysis

The synthesis of brominated ethenylbenzene derivatives can involve different strategies. For instance, the bromination of ethenylbenzenes can lead to various brominated products . These methods could potentially be adapted for the synthesis of 1-(Bromomethyl)-3-ethenylbenzene .Molecular Structure Analysis

The molecular structure of brominated ethenylbenzenes has been extensively studied . The conformational preferences of brominated ethenylbenzenes have been inferred from various spectroscopic methods . These findings are relevant for understanding the molecular structure of 1-(Bromomethyl)-3-ethenylbenzene .Chemical Reactions Analysis

Brominated ethenylbenzenes can undergo various chemical reactions . Asymmetric bromination has been used to produce chiral dibromoethenylbenzenes . These studies provide insights into the types of reactions that 1-(Bromomethyl)-3-ethenylbenzene might undergo .Physical And Chemical Properties Analysis

The physical and chemical properties of brominated ethenylbenzenes are influenced by their molecular structure . For example, the conformational analysis of brominated ethenylbenzenes reveals the thermodynamic equilibrium between different conformers .Scientific Research Applications

Bromomethylation of Aromatic Hydrocarbons

Research by Nazarov and Semenovsky (1958) discusses the bromomethylation process of aromatic hydrocarbons like toluene and ethylbenzene, leading to the formation of mono(bromomethyl) derivatives. This process is significant for introducing bromomethyl groups into aromatic compounds, which can further react in various organic syntheses (Nazarov & Semenovsky, 1958).

Crystal Structure of Bromomethylated Compounds

Szlachcic, Migda, and Stadnicka (2007) studied the solvates of bromomethylated benzene derivatives, showing how these structures are influenced by different solvents. The research provides insight into the molecular arrangements and reactivity of bromomethylated compounds in various crystalline environments (Szlachcic, Migda, & Stadnicka, 2007).

Hyperbranched Polyethers Synthesis

Uhrich, Hawker, Fréchet, and Turner (1992) have demonstrated the use of bromomethylated benzene derivatives in the synthesis of hyperbranched polyethers. This application is crucial for developing materials with specific physical and chemical properties, relevant for coatings, adhesives, and various polymeric materials (Uhrich, Hawker, Fréchet, & Turner, 1992).

Crosslinked Polybenzimidazole Membranes

Yang et al. (2018) explored the use of bromomethyl-containing crosslinkers for fabricating polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells. This research highlights the role of bromomethyl groups in enhancing the structural integrity and performance of fuel cell membranes (Yang et al., 2018).

Safety and Hazards

Future Directions

The future directions of research on 1-(Bromomethyl)-3-ethenylbenzene could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, the development of novel applications and the improvement of existing ones could be areas of interest .

properties

IUPAC Name |

1-(bromomethyl)-3-ethenylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-2-8-4-3-5-9(6-8)7-10/h2-6H,1,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCJSNUJPWSKNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC(=C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622039 |

Source

|

| Record name | 1-(Bromomethyl)-3-ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-3-ethenylbenzene | |

CAS RN |

91041-76-8 |

Source

|

| Record name | 1-(Bromomethyl)-3-ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)

![Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1343774.png)

![2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1343782.png)

![2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1343790.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1343793.png)

![Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1343796.png)